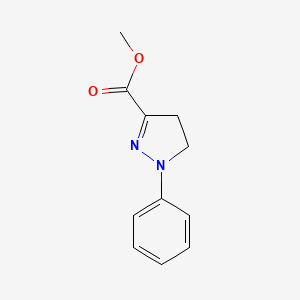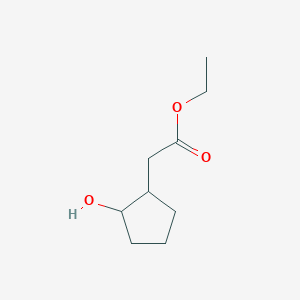
Ethyl (2-hydroxycyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C9H16O3. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a 2-hydroxycyclopentyl acetate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (2-hydroxycyclopentyl)acetate can be synthesized through the esterification of 2-hydroxycyclopentylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acid catalysts such as sulfuric acid or base catalysts like sodium methoxide.
Major Products:
Hydrolysis: 2-hydroxycyclopentylacetic acid and ethanol.
Reduction: 2-hydroxycyclopentylmethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-hydroxycyclopentyl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (2-hydroxycyclopentyl)acetate primarily involves its hydrolysis to 2-hydroxycyclopentylacetic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . The hydrolysis can be catalyzed by acids or bases, with the acid-catalyzed mechanism involving protonation of the carbonyl oxygen to increase its electrophilicity .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with a similar structure but without the hydroxycyclopentyl group.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and fragrances.
Ethyl propionate: An ester with a similar molecular weight and used in similar applications.
Uniqueness: Ethyl (2-hydroxycyclopentyl)acetate is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from simpler esters like ethyl acetate and methyl butyrate, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
90647-01-1 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl 2-(2-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
RJVCHOYWDDFSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


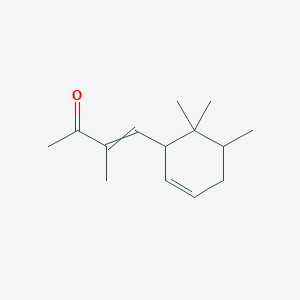
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
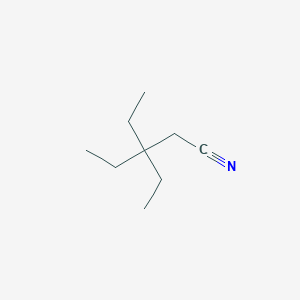

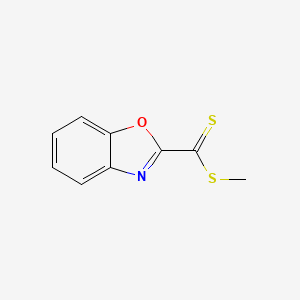
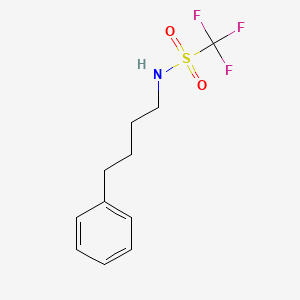
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
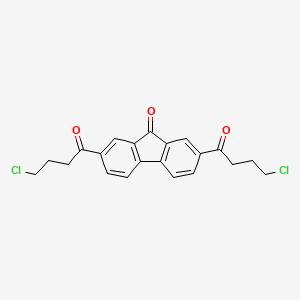
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
